molecular formula C10H10F2O2 B7952337 2-(3-(1,1-Difluoroethyl)phenyl)acetic acid CAS No. 1707583-17-2

2-(3-(1,1-Difluoroethyl)phenyl)acetic acid

Cat. No.: B7952337
CAS No.: 1707583-17-2
M. Wt: 200.18 g/mol
InChI Key: OYSJTIVJUBLWCL-UHFFFAOYSA-N
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Description

2-(3-(1,1-Difluoroethyl)phenyl)acetic acid is an organic compound that features a phenyl ring substituted with a difluoroethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1,1-Difluoroethyl)phenyl)acetic acid typically involves the introduction of the difluoroethyl group onto a phenyl ring followed by the addition of an acetic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoroethyl group. This can be achieved through metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which have been optimized for high yield and purity. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(1,1-Difluoroethyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoroethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(3-(1,1-Difluoroethyl)phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(1,1-Difluoroethyl)phenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended use .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog without the difluoroethyl group, commonly used in the synthesis of various pharmaceuticals.

    2-(3-(Trifluoromethyl)phenyl)acetic acid: Similar structure but with a trifluoromethyl group, which may exhibit different chemical and biological properties.

Uniqueness

2-(3-(1,1-Difluoroethyl)phenyl)acetic acid is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable addition to the toolkit of synthetic chemists and researchers .

Properties

IUPAC Name

2-[3-(1,1-difluoroethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-10(11,12)8-4-2-3-7(5-8)6-9(13)14/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSJTIVJUBLWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267892
Record name Benzeneacetic acid, 3-(1,1-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707583-17-2
Record name Benzeneacetic acid, 3-(1,1-difluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707583-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3-(1,1-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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